molecular formula C9H15NO2 B052527 octahydro-1H-isoindole-1-carboxylic acid CAS No. 118125-07-8

octahydro-1H-isoindole-1-carboxylic acid

Cat. No. B052527
M. Wt: 169.22 g/mol
InChI Key: WSMBEQKQQASPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-isoindole-1-carboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is an important building block for proteins and is involved in various physiological processes. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of proline in scientific research.

Mechanism Of Action

The mechanism of action of octahydro-1H-isoindole-1-carboxylic acid is complex and multifaceted. It is involved in various physiological processes, including protein synthesis, collagen synthesis, and neurotransmitter synthesis. Proline has also been shown to modulate the activity of various enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) activity. HIF is a transcription factor that plays a key role in the response to hypoxia, or low oxygen levels.

Biochemical And Physiological Effects

Proline has a number of biochemical and physiological effects. It is involved in the synthesis of collagen, which is important for the structure and function of connective tissue. Proline also plays a role in the synthesis of neurotransmitters, including dopamine and norepinephrine. In addition, octahydro-1H-isoindole-1-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Proline has a number of advantages and limitations for use in lab experiments. One advantage is that it is a non-essential amino acid, which means that it is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it useful for a variety of experimental settings. However, one limitation of octahydro-1H-isoindole-1-carboxylic acid is that it can be difficult to work with due to its hydrophobic nature. In addition, octahydro-1H-isoindole-1-carboxylic acid can interfere with certain experimental techniques, such as NMR spectroscopy.

Future Directions

There are a number of future directions for research on octahydro-1H-isoindole-1-carboxylic acid. One area of interest is the role of octahydro-1H-isoindole-1-carboxylic acid in the regulation of HIF activity. HIF is a key regulator of the cellular response to hypoxia, and octahydro-1H-isoindole-1-carboxylic acid has been shown to modulate HIF activity through its effects on prolyl hydroxylases. Another area of interest is the potential use of octahydro-1H-isoindole-1-carboxylic acid as a biomarker for various diseases, including cancer and cardiovascular disease. Finally, there is interest in the development of new synthetic methods for octahydro-1H-isoindole-1-carboxylic acid that are more efficient and environmentally friendly.

Scientific Research Applications

Proline has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and immunomodulatory properties. Proline has also been investigated for its role in the synthesis of collagen, which is an important component of connective tissue. In addition, octahydro-1H-isoindole-1-carboxylic acid has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.

properties

CAS RN

118125-07-8

Product Name

octahydro-1H-isoindole-1-carboxylic acid

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)

InChI Key

WSMBEQKQQASPPL-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CNC2C(=O)O

Canonical SMILES

C1CCC2C(C1)CNC2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-BOC-octahydroisoindole-1-carboxylic acid (18.6 mmol) was dissolved in 4 M HCl in dioxane (46.5 mL) at rt. After stirring for 1 hr, the reaction was determined to be complete by TLC. The reaction mixture was concentrated in vacuo, triturated with Et2O (2×70 mL) and then dried in vacuo to afford octahydroisoindole-1-carboxylic acid (4.13 g) as a white solid.
Quantity
18.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46.5 mL
Type
solvent
Reaction Step One

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